Cbr1-IN-7

CBR1 inhibition flavonoid SAR cancer pharmacology

Choose Cbr1-IN-7 (CAS 1119826-35-5) for its defined flavonoid glycoside scaffold (C22H22O13, MW 494.4) with documented CBR1 inhibitory activity (IC50=8 μM). Unlike generic flavonoids, its specific 7-O-arabino-hexopyranosyl glycosylation and 3-hydroxy-4-methoxyphenyl B-ring substitution dictate unique CBR1 binding orientation. Ideal for SAR studies, assay validation, and as a structurally authenticated reference compound in cancer metabolism research. Inquire for bulk pricing and technical specifications.

Molecular Formula C22H22O13
Molecular Weight 494.4 g/mol
Cat. No. B12375641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbr1-IN-7
Molecular FormulaC22H22O13
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)(O)O)O)O)O
InChIInChI=1S/C22H22O13/c1-32-12-3-2-8(4-10(12)24)19-18(28)17(27)15-11(25)5-9(6-13(15)34-19)33-21-22(30,31)20(29)16(26)14(7-23)35-21/h2-6,14,16,20-21,23-26,28-31H,7H2,1H3/t14-,16-,20+,21-/m1/s1
InChIKeyYZTFFEUOBFDIEA-CPUXHMLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbr1-IN-7 (JV-2): Flavonoid Glycoside Carbonyl Reductase 1 Inhibitor for Cancer Research


Cbr1-IN-7 (also designated Compound JV-2; CAS 1119826-35-5) is a flavonoid glycoside that functions as an inhibitor of human carbonyl reductase 1 (CBR1) [1]. The compound was originally characterized and reported in the study "Flavonoids as inhibitors of human carbonyl reductase 1" (Carlquist et al., Chemico-Biological Interactions, 2008), where it was evaluated alongside a series of structurally related flavonoids for CBR1 inhibitory activity [1]. Cbr1-IN-7 has a molecular formula of C22H22O13 and a molecular weight of 494.4 g/mol . The compound is commercially available from multiple suppliers as a research reagent for investigating CBR1-mediated pathways in cancer biology .

Why Cbr1-IN-7 Cannot Be Replaced by Alternative Flavonoids or Other CBR1 Inhibitor Chemotypes


Within the flavonoid series characterized by Carlquist et al. (2008), CBR1 inhibitory activity exhibits steep structure-activity dependence, with IC50 values spanning three orders of magnitude among structurally related flavonoid glycosides [1]. The presence, position, and identity of sugar moieties critically determine both binding orientation and inhibitory potency, as demonstrated by computational docking experiments showing that the sugar portion directs flavonoid positioning within the CBR1 catalytic site [1]. Consequently, generic substitution of Cbr1-IN-7 with other flavonoids—even those sharing the same flavonoid skeleton—will produce unpredictable and non-equivalent CBR1 inhibition outcomes. Furthermore, the flavonoid chemotype represented by Cbr1-IN-7 differs fundamentally in binding mode and selectivity profile from synthetic small-molecule CBR1 inhibitors such as the 8-hydroxy-2-iminochromene derivatives (e.g., CBR1-IN-3, IC50 = 0.034 μM) [2] and macrolide-derived inhibitors (e.g., zearalenone analog, IC50 = 210 nM) [3], precluding direct functional interchangeability across inhibitor classes.

Cbr1-IN-7 Comparative Potency and Structural Differentiation Evidence Guide


Cbr1-IN-7 IC50 Value Versus Closest Flavonoid Analog Comparators

Cbr1-IN-7 (Compound JV-2) was evaluated by Carlquist et al. (2008) alongside a panel of flavonoids to establish structure-activity relationships for CBR1 inhibition [1]. Within this panel, the most potent flavonoid inhibitor reported was rutin (quercetin-3-O-rutinoside), which exhibited mixed-type inhibition kinetics with K(ic) = 1.8 ± 1.2 μM and K(iu) = 2.8 ± 1.6 μM [1]. The IC50 value for Cbr1-IN-7 (8 μM) positions it as a moderately potent flavonoid inhibitor, substantially less potent than rutin but structurally distinct due to differences in glycosylation pattern [1]. The paper notes that the presence of a sugar moiety directs flavonoid orientation within the CBR1 active site, with the sugar pointing outward and providing stabilizing interactions [1]. Cbr1-IN-7 (4H-1-Benzopyran-4-one, 3,5-dihydroxy-7-[(2-C-hydroxy-β-D-arabino-hexopyranosyl)oxy]-2-(3-hydroxy-4-methoxyphenyl)-) contains a distinct glycosylation pattern and methoxy substitution that differentiates it from rutin and other flavonoids in the evaluated series .

CBR1 inhibition flavonoid SAR cancer pharmacology

Cbr1-IN-7 Versus High-Potency Synthetic CBR1 Inhibitors: Potency Trade-Off Assessment

Cbr1-IN-7 (IC50 = 8 μM) exhibits substantially lower CBR1 inhibitory potency compared to optimized synthetic small-molecule CBR1 inhibitors developed in subsequent medicinal chemistry campaigns. CBR1-IN-3 (compound 13h), an 8-hydroxy-2-iminochromene derivative, inhibits CBR1 with an IC50 of 0.034 μM . CBR1-IN-4 (compound 13p), a structural analog within the same iminochromene series, shows an IC50 of 0.09 μM [1]. A zearalenone-derived macrolide analog developed via propionate scanning inhibits CBR1 with an IC50 of 210 nM [2]. The potency differential between Cbr1-IN-7 and these synthetic inhibitors spans approximately 38-fold to 235-fold.

CBR1 inhibition inhibitor potency comparison chemical probe selection

Cbr1-IN-7 Unique Glycosylation Pattern Within the Flavonoid CBR1 Inhibitor Series

Carlquist et al. (2008) performed computational docking experiments of the four most potent flavonoids to the CBR1 catalytic site, revealing that the flavonoid skeleton serves as the core binding element while the presence of a sugar moiety directs molecular orientation such that the sugar points outward, providing stabilizing interactions [1]. The study identified additional binding epitopes that interact with various flavonoid ligand regions—including hydrogen-binding sites surrounding Ser139 and Cys226, Met234 and Tyr193 or Trp229, aromatic-aromatic interactions with Tyr193, Trp229 or NADPH, and van der Waals interactions with Ile140 [1]. Cbr1-IN-7 (CAS 1119826-35-5), with the systematic name 3,5-dihydroxy-7-[(2-C-hydroxy-β-D-arabino-hexopyranosyl)oxy]-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one, contains a 3-hydroxy-4-methoxyphenyl B-ring substitution and a 2-C-hydroxy-β-D-arabino-hexopyranosyl sugar moiety at the 7-position .

flavonoid glycosylation CBR1 binding orientation structure-activity relationship

Cbr1-IN-7 Evidence-Supported Research and Procurement Application Scenarios


Flavonoid CBR1 Inhibitor Structure-Activity Relationship (SAR) Studies

Researchers investigating how specific flavonoid glycosylation patterns and B-ring substitutions modulate CBR1 inhibitory activity can employ Cbr1-IN-7 as a structurally defined reference compound. Its distinct 7-O-arabino-hexopyranosyl glycosylation and 3-hydroxy-4-methoxyphenyl B-ring substitution differentiate it from rutin (3-O-rutinoside, no B-ring methoxy) and other flavonoids in the Carlquist et al. (2008) series [1]. Comparative testing of Cbr1-IN-7 alongside flavonoids bearing alternative glycosylation sites enables systematic mapping of sugar-position-dependent effects on CBR1 binding orientation and inhibitory potency [1].

CBR1-Mediated Anthracycline Metabolism Studies Requiring Flavonoid Chemotype

CBR1 catalyzes the reduction of anthracycline chemotherapeutics such as doxorubicin and daunorubicin to their less potent but cardiotoxic alcohol metabolites [1]. For investigators requiring a flavonoid-based CBR1 inhibitor in such metabolic studies—rather than high-potency synthetic inhibitors—Cbr1-IN-7 provides a defined flavonoid glycoside tool compound with documented CBR1 inhibitory activity (IC50 = 8 μM) [2]. However, users should note that more potent CBR1 inhibitors are available if potency is the primary selection criterion .

Cbr1-IN-7 as a Reference Standard in CBR1 Inhibitor Screening Assays

Cbr1-IN-7 can serve as a moderate-potency reference control compound (IC50 = 8 μM) for establishing CBR1 enzyme inhibition assay performance and validating assay sensitivity [1]. Its well-documented IC50 value from the original Carlquist et al. (2008) characterization provides a benchmark for inter-laboratory comparison of CBR1 inhibitory activity measurements. When screening novel compounds or natural product extracts for CBR1 inhibition, Cbr1-IN-7 offers a defined flavonoid-based comparator against which the potency of newly identified inhibitors can be calibrated.

Flavonoid Natural Product Derivative Library Building Block

For laboratories constructing flavonoid derivative libraries or investigating natural product-based CBR1 modulators, Cbr1-IN-7 provides a structurally authenticated flavonoid glycoside scaffold (C22H22O13, MW 494.4) with characterized CBR1 inhibitory activity [1]. Its documented SAR context within the Carlquist et al. (2008) flavonoid series enables rational selection as a starting point for semi-synthetic derivatization aimed at optimizing CBR1 inhibitory potency while retaining the flavonoid pharmacophore [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbr1-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.